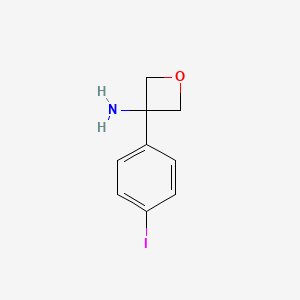
3-(4-Iodophenyl)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Iodophenyl)oxetan-3-amine is a chemical compound characterized by the presence of an oxetane ring substituted with an amine group and a 4-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the 4-iodophenyl group. One common method involves the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the formation of the oxetane ring can be achieved through intramolecular etherification or epoxide ring-opening reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenyl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The 4-iodophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(4-Iodophenyl)oxetan-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)oxetan-3-amine
- 3-(4-Chlorophenyl)oxetan-3-amine
- 3-(4-Fluorophenyl)oxetan-3-amine
Uniqueness
Compared to similar compounds, 3-(4-Iodophenyl)oxetan-3-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties. The iodine atom can participate in specific interactions, making this compound valuable for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H10INO |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
3-(4-iodophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10INO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 |
InChI Key |
AUBCJPALSKDXGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















